Aegelinol

Description

Overview of Natural Products and Coumarins in Biological Systems

Natural products, derived from various organisms including plants, fungi, and bacteria, represent a significant source of structurally diverse compounds with a wide array of biological activities. researchgate.neteurekaselect.comnih.govfrontiersin.org These secondary metabolites often play crucial roles in the producing organism's interaction with its environment and have been a cornerstone of drug discovery for centuries. nih.govfrontiersin.org Coumarins, a class of phenolic compounds characterized by a fused benzene (B151609) and α-pyrone ring system (1,2-benzopyrone), are prominent examples of such natural products. researchgate.neteurekaselect.comnih.gov

Coumarins are widely distributed in the plant kingdom, particularly in families like Apiaceae, Rutaceae, Asteraceae, Leguminosae, and Thymelaeaceae. frontiersin.orgmdpi.comnih.gov More than 1300 structural variants of coumarins have been identified from natural sources. researchgate.netnih.gov Their diverse substitution patterns significantly influence their physicochemical properties and pharmacological applications. mdpi.com Coumarins have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, antimicrobial, and neuroprotective effects. researchgate.neteurekaselect.comnih.govfrontiersin.orgmdpi.com They can also modulate signaling pathways involved in various cellular processes. mdpi.com The biological activities of coumarins are largely attributed to their ability to interact with various enzymes and molecular targets in living systems. researchgate.neteurekaselect.com

Contextualizing Aegelinol within the Pyranocoumarin (B1669404) Subclass

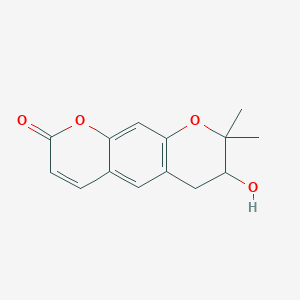

Coumarins are classified into several main groups based on their structural complexity, including simple coumarins, furanocoumarins, dihydrofuranocoumarins, pyranocoumarins, phenylcoumarins, and biscoumarins. mdpi.com this compound belongs to the pyranocoumarin subclass. mdpi.comfoodb.cahmdb.ca Pyranocoumarins are characterized by the presence of a six-membered pyran ring fused to the coumarin (B35378) nucleus. foodb.cahmdb.camdpi.comgyanvihar.org This fusion can occur in different positions, leading to linear or angular pyranocoumarins. mdpi.comgyanvihar.orgatlantis-press.com this compound is classified as a linear pyranocoumarin. foodb.cahmdb.ca The pyran ring in this compound is formed through cyclization involving a prenyl chain. smolecule.com

This compound has been isolated from various plant sources, notably from species of the Ferulago genus (Apiaceae), such as Ferulago asparagifolia and Ferulago campestris. nih.govmdpi.comnih.gov It has also been reported as a minor constituent of Aegle marmelos (Rutaceae). mdpi.comupdatepublishing.comamazonaws.combenthamdirect.com The chemical structure of this compound is characterized by a pyran ring fused to a coumarin nucleus, featuring hydroxyl and carbonyl functional groups. smolecule.com Its molecular formula is C₁₄H₁₄O₄ and its molecular weight is 246.26 g/mol . foodb.casmolecule.com

Significance of Academic Research on this compound

Academic research on this compound is significant due to its natural occurrence and reported biological activities, particularly within the context of finding new therapeutic agents from natural sources. Studies have focused on its isolation, structural elucidation, and evaluation of its biological properties. mdpi.comnih.govmdpi.com The determination of its absolute configuration has been a subject of research, utilizing techniques like crystallography. mdpi.comresearchgate.net

Research findings highlight this compound's potential, notably its antibacterial effects against both Gram-positive and Gram-negative bacteria, including some clinically isolated strains. nih.govmdpi.comsmolecule.comnih.govcapes.gov.br Studies have also investigated its activity against Helicobacter pylori. nih.govsmolecule.comnih.govcapes.gov.br Beyond antimicrobial properties, this compound is being explored for other potential biological activities, such as antioxidant and anti-inflammatory effects. smolecule.comnih.govmdpi.com Furthermore, research into its potential anti-cancer effects on certain cell lines has been conducted. tandfonline.comnih.gov The study of this compound contributes to the broader understanding of the biological potential of pyranocoumarins and their role in pharmacognosy.

Academic research also involves the synthesis of this compound and its derivatives to explore structure-activity relationships and potentially develop compounds with enhanced biological properties. smolecule.comresearchgate.net The investigation of its interactions at the molecular level, such as with bacterial cell membranes or inflammatory mediators, is ongoing and provides insights into its mechanisms of action. smolecule.com

Here is a summary of key data points for this compound:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₄ | foodb.casmolecule.com |

| Molecular Weight | 246.26 g/mol | foodb.casmolecule.com |

| Classification | Linear pyranocoumarin | foodb.cahmdb.ca |

| Natural Sources | Ferulago species, Aegle marmelos | nih.govmdpi.comupdatepublishing.com |

| Reported Activities | Antibacterial, Antioxidant, Anti-inflammatory, Anticancer (under investigation) | nih.govmdpi.comsmolecule.comnih.govmdpi.comcapes.gov.brtandfonline.comnih.gov |

| PubChem CID | 600671 | foodb.camdpi.comthegoodscentscompany.com |

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXFQDFSVDZUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aegelinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21860-31-1 | |

| Record name | Aegelinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181.5 °C | |

| Record name | Aegelinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Natural Occurrence of Aegelinol

Botanical Sources and Distribution in Medicinal Plants

Aegelinol is primarily found in certain medicinal plants, with notable occurrences in the Apiaceae and Rutaceae families. researchgate.netscispace.com

Ferulago Species (e.g., Ferulago campestris, Ferulago asparagifolia, Ferulago nodosa)

The genus Ferulago, belonging to the Apiaceae family, is a significant source of coumarins, including this compound and its derivatives. researchgate.netbrieflands.com Ferulago comprises approximately 48 accepted perennial herb species distributed across the Mediterranean region, Southeast Europe, and Central and Middle East Asia. researchgate.net

This compound has been isolated from the roots of several Ferulago species. It was identified as a pyranocoumarin (B1669404) in Ferulago asparagifolia, a species found in Turkey. mdpi.comresearchgate.net Studies on the roots of Ferulago campestris collected in Sicily have also revealed the presence of this compound, alongside abundant pyranocoumarins such as grandivittin, agasyllin, and this compound benzoate (B1203000). mdpi.commdpi.comnih.govcapes.gov.brnih.govresearchgate.net this compound is considered a hydrolysis product of these ester derivatives. mdpi.commdpi.com Furthermore, this compound has been isolated from the roots of Ferulago nodosa. unipa.it Another species, Ferulago isaurica, has also been reported as a source of this compound, from which it can be isolated using solvent extraction techniques. smolecule.com

Aegle marmelos

Aegle marmelos, commonly known as Bael, is a medicinal plant indigenous to India and belongs to the Rutaceae family. scispace.comscholarsresearchlibrary.comkau.inbenthamdirect.comwisdomlib.org Various parts of the Aegle marmelos plant have medicinal value. scholarsresearchlibrary.com this compound has been reported as a minor lactonic constituent found in the roots and stem barks of Aegle marmelos. mdpi.comscholarsresearchlibrary.comkau.inresearchgate.netinteresjournals.org

Other Relevant Plant Families (e.g., Apiaceae, Rutaceae)

Beyond the specific species mentioned, this compound's presence is linked to the broader Apiaceae and Rutaceae families. researchgate.netscispace.com Coumarins, as a class, are characteristic metabolites of the Apiaceae family. unipa.it The Rutaceae family is also known for containing pharmacologically active compounds, including coumarins like this compound. scispace.comscholarsresearchlibrary.comkau.inbenthamdirect.comwisdomlib.orglittleflowercollege.edu.in While the search results confirm this compound's presence in specific Ferulago species (Apiaceae) and Aegle marmelos (Rutaceae), further comprehensive data on its distribution across other genera within these families would require more extensive phytochemical surveys.

Here is a table summarizing the botanical sources of this compound:

| Plant Species | Family | Part(s) Where this compound is Found | References |

| Ferulago asparagifolia | Apiaceae | Roots | brieflands.commdpi.comresearchgate.netingentaconnect.com |

| Ferulago campestris | Apiaceae | Roots | mdpi.commdpi.comnih.govcapes.gov.brnih.govresearchgate.netresearchgate.net |

| Ferulago nodosa | Apiaceae | Roots | unipa.ittandfonline.com |

| Ferulago isaurica | Apiaceae | Not specified (isolation source) | smolecule.com |

| Aegle marmelos | Rutaceae | Roots and stem barks | mdpi.comscholarsresearchlibrary.comkau.inbenthamdirect.comresearchgate.netinteresjournals.orgknapsackfamily.com |

| Eryngium campestre | Apiaceae | Roots | nih.govthieme-connect.com |

| Phlojodicarpus villosus | Apiaceae | Not specified | mdpi.com |

| Peucedanum praeruptorum | Apiaceae | Not specified | mdpi.com |

| Ferulago galbanifera | Apiaceae | Not specified | mdpi.com |

Interactive Data Table: Botanical Sources of this compound

| Plant Species | Family | Part(s) Where this compound is Found | References |

|---|---|---|---|

| Ferulago asparagifolia | Apiaceae | Roots | brieflands.commdpi.comresearchgate.netingentaconnect.com |

| Ferulago campestris | Apiaceae | Roots | mdpi.commdpi.comnih.govcapes.gov.brnih.govresearchgate.netresearchgate.net |

| Ferulago nodosa | Apiaceae | Roots | unipa.ittandfonline.com |

| Ferulago isaurica | Apiaceae | Not specified (isolation source) | smolecule.com |

| Aegle marmelos | Rutaceae | Roots and stem barks | mdpi.comscholarsresearchlibrary.comkau.inbenthamdirect.comresearchgate.netinteresjournals.orgknapsackfamily.com |

| Eryngium campestre | Apiaceae | Roots | nih.govthieme-connect.com |

| Phlojodicarpus villosus | Apiaceae | Not specified | mdpi.com |

| Peucedanum praeruptorum | Apiaceae | Not specified | mdpi.com |

| Ferulago galbanifera | Apiaceae | Not specified | mdpi.com |

Biogenetic Pathways and Enantiomeric Considerations in Natural Production

Coumarins, including pyranocoumarins like this compound, are secondary metabolites in plants. Their biosynthesis typically originates from the shikimate pathway, leading to the formation of cinnamic acid derivatives. nih.gov Hydroxylation and cyclization steps then contribute to the formation of the basic coumarin (B35378) structure (1,2-benzopyrone). nih.gov Pyranocoumarins involve the addition of an isoprenoid unit, usually derived from dimethylallyl pyrophosphate (DMAPP), followed by cyclization to form the characteristic pyran ring.

Specific details regarding the precise biogenetic pathway leading directly to this compound are not extensively detailed in the provided search results. However, the co-occurrence of this compound with its ester derivatives like grandivittin, agasyllin, and this compound benzoate in Ferulago species suggests that this compound may be formed through the hydrolysis of these compounds. mdpi.commdpi.com

Regarding enantiomeric considerations, this compound possesses a stereogenic center. The absolute configuration of this compound isolated from Ferulago asparagifolia has been determined by crystallography. researchgate.netmdpi.com While there were previous conflicting reports on its absolute configuration (some suggesting (S) and others (R)), crystallographic analysis of this compound and its inclusion complex with β-cyclodextrin allowed for the unambiguous determination of the absolute configuration of its stereogenic center. researchgate.netmdpi.com The reported optical rotation of this compound has been negative. mdpi.com Hydrolysis of its ester derivatives (grandivittin, agasyllin, and this compound benzoate) yields this compound with a negative optical rotation, further supporting the determined absolute configuration. mdpi.com

Isolation Methodologies from Natural Sources (e.g., Solvent Extraction, Chromatography)

The isolation of this compound from its natural plant sources typically involves a combination of extraction and chromatographic techniques.

General approaches involve the initial extraction of plant material using various solvents. For instance, dried and powdered roots of Ferulago asparagifolia have been extracted successively with light petroleum, ethyl acetate (B1210297), and methanol (B129727) at room temperature. researchgate.net Similarly, dried and chopped roots of Ferulago campestris have been extracted with petroleum ether and dichloromethane (B109758) at room temperature. mdpi.com Solvent extraction is a common initial step to obtain crude extracts containing a mixture of compounds, including this compound. smolecule.comnih.gov

Following extraction, chromatographic methods are employed to isolate and purify this compound from the complex mixture. Column chromatography is a widely used technique for this purpose. mdpi.comunipa.itscholarsresearchlibrary.comnih.govthieme-connect.comnih.govbrieflands.com For example, the petroleum ether extract of Ferulago campestris roots was subjected to silica (B1680970) gel column chromatography using a gradient solvent system of ethyl acetate and petroleum ether. mdpi.com The dichloromethane extract was also chromatographed over a silica gel column using a similar solvent system. mdpi.com In the isolation of marmelosin from Aegle marmelos (which also contains this compound), column chromatography methods were utilized. scholarsresearchlibrary.com

Further purification can involve techniques like thin-layer chromatography (TLC) for monitoring fractions and high-pressure liquid chromatography (HPLC) or medium-pressure liquid chromatography (MPLC) for targeted isolation and purification. researchgate.netresearchgate.netnih.govthieme-connect.comnih.gov Geometric transfer of analytical HPLC profiling conditions to preparative MPLC has been demonstrated for efficient targeted isolation of compounds, which could be applicable to this compound isolation. researchgate.net

Research findings highlight the effectiveness of these methodologies in obtaining this compound from different plant sources. For example, from 700g of dried Ferulago campestris roots, various coumarins including this compound were isolated using petroleum ether and dichloromethane extraction followed by silica gel column chromatography. mdpi.com Another study on Ferulago nodosa roots (500g dried material) involved extraction with acetone (B3395972) and subsequent column chromatography using silica gel, yielding this compound among other compounds. unipa.it

Here is a summary of common isolation methodologies:

| Method | Description | Application to this compound Isolation | References |

| Solvent Extraction | Using solvents (e.g., petroleum ether, ethyl acetate, methanol, dichloromethane, acetone) to extract compounds from plant material. | Used as the initial step to obtain crude extracts containing this compound from roots and stem barks. | smolecule.comresearchgate.netmdpi.comunipa.itnih.govbrieflands.com |

| Column Chromatography | Separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | Widely used to separate this compound from other compounds in plant extracts. | mdpi.comunipa.itscholarsresearchlibrary.comnih.govthieme-connect.comnih.govbrieflands.com |

| Thin-Layer Chromatography (TLC) | Analytical technique for monitoring separation and identifying fractions. | Used in optimizing solvent systems and monitoring fractions during column chromatography. | scholarsresearchlibrary.com |

| High-Pressure Liquid Chromatography (HPLC) / Medium-Pressure Liquid Chromatography (MPLC) | High-resolution chromatographic techniques for purification and isolation. | Used for targeted isolation and further purification of this compound. | researchgate.netnih.govthieme-connect.comnih.gov |

Interactive Data Table: Isolation Methodologies

| Method | Description | Application to this compound Isolation | References |

|---|---|---|---|

| Solvent Extraction | Using solvents (e.g., petroleum ether, ethyl acetate, methanol, dichloromethane, acetone) to extract compounds from plant material. | Used as the initial step to obtain crude extracts containing this compound from roots and stem barks. | smolecule.comresearchgate.netmdpi.comunipa.itnih.govbrieflands.com |

| Column Chromatography | Separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | Widely used to separate this compound from other compounds in plant extracts. | mdpi.comunipa.itscholarsresearchlibrary.comnih.govthieme-connect.comnih.govbrieflands.com |

| Thin-Layer Chromatography (TLC) | Analytical technique for monitoring separation and identifying fractions. | Used in optimizing solvent systems and monitoring fractions during column chromatography. | scholarsresearchlibrary.com |

| High-Pressure Liquid Chromatography (HPLC) / Medium-Pressure Liquid Chromatography (MPLC) | High-resolution chromatographic techniques for purification and isolation. | Used for targeted isolation and further purification of this compound. | researchgate.netnih.govthieme-connect.comnih.gov |

Compound Names and PubChem CIDs

Synthetic Approaches and Chemical Modifications of Aegelinol

Total Synthesis Strategies for the Aegelinol Scaffold

Laboratory synthesis of the this compound framework often commences from simpler coumarin (B35378) derivatives. Key strategies involve the introduction of a prenyl group followed by a cyclization reaction to construct the characteristic pyran ring fused to the coumarin core. One-pot synthesis approaches have been investigated for the efficient creation of multi-substituted coumarin derivatives, which can serve as precursors or analogs of this compound. smolecule.com

While a detailed step-by-step total synthesis specifically for this compound is not extensively described in the provided results, the general synthetic approaches for related coumarins and pyranocoumarins provide insight into the methodologies applicable to the this compound scaffold. These methods frequently involve cyclization reactions, such as the six endo-trig cyclization involving a prenyl chain, which leads to the formation of the pyran ring observed in this compound and its derivatives. nih.govunipa.it The biosynthesis of related compounds, such as decursin, also involves functionalization with a prenyl chain and subsequent cyclization to yield structures analogous to this compound. diva-portal.org

Another relevant synthetic strategy for coumarin derivatives includes reactions like the Pechmann condensation, which is used to synthesize coumarin frameworks. iiste.org Furthermore, synthetic routes involving reactions such as Sonogashira coupling followed by acidic hydrolysis have been employed in the synthesis of coumarin compounds. acs.orgacs.org These diverse synthetic methodologies highlight the range of chemical transformations that can be applied to construct the coumarin scaffold and potentially functionalize it to yield this compound or its related structures.

Synthesis of this compound Derivatives and Analogs

This compound exists in nature and can be isolated from plant sources through techniques like solvent extraction. smolecule.com However, the synthesis of this compound derivatives and analogs is a significant area of research aimed at exploring compounds with potentially enhanced or altered biological properties.

Several ester derivatives of this compound have been identified and studied, including grandivittin, agasyllin, and this compound benzoate (B1203000). nih.govmdpi.comresearchgate.netmdpi.comnih.gov These natural esters can be hydrolyzed under basic conditions to yield this compound. mdpi.comresearchgate.netresearchgate.net This hydrolysis reaction serves as a method to obtain this compound from its naturally occurring ester forms. Conversely, this compound can be chemically modified through esterification of its hydroxyl group with various carboxylic acids or anhydrides to synthesize ester derivatives. smolecule.comresearchgate.netjapsonline.com

The synthesis of synthetic ester derivatives of this compound has been reported, and these compounds have been evaluated for their biological activities. acs.orgnih.govresearchgate.net For instance, a study described the synthesis of various synthetic ester derivatives of this compound and tested their cytotoxic properties. nih.govresearchgate.net Another analog of this compound, DOH (a precursor to decursin), is structurally similar and has been isolated from natural sources. diva-portal.org Chemical modifications such as Fries rearrangement and methylation have also been applied to coumarin derivatives to produce semisynthetic compounds. japsonline.com The creation of coumarin-based hybrids, such as coumarin-chalcone derivatives, also falls under the umbrella of synthesizing coumarin analogs with modified structures. researchgate.netinnovareacademics.in

Chemical Reactions and Derivatization for Enhanced Biological Properties (e.g., Esterification, Cyclization)

Chemical reactions and derivatization play a vital role in modifying the structure of this compound and related coumarins to potentially enhance their biological properties. A key reaction is esterification, where the hydroxyl group of this compound can react with carboxylic acids or anhydrides to form esters. smolecule.comresearchgate.net This derivatization is considered essential for synthesizing compounds with potentially improved biological activities. smolecule.com

Cyclization reactions involving the prenyl group present in this compound are also significant, as they can lead to the formation of new ring structures. These structural changes may contribute to an enhanced pharmacological profile of the resulting compounds. smolecule.com For example, the formation of the pyran ring in this compound itself is a result of such a cyclization process. smolecule.comnih.govunipa.it

Advanced Structural Characterization and Spectroscopic Analysis of Aegelinol

Absolute Configuration Determination and Stereochemical Studies (e.g., X-ray Crystallography of Inclusion Complexes)

Determining the absolute configuration of chiral molecules is paramount in natural product chemistry due to the significant impact of stereochemistry on biological activity and physical properties. For Aegelinol, a pyranocoumarin (B1669404) with a stereogenic center, crystallographic methods have been instrumental in this regard. While direct X-ray diffraction of this compound alone can provide precise geometry, reliably determining the absolute configuration can be challenging, particularly in the absence of suitable heavy atoms that enhance anomalous scattering mdpi.comresearchgate.netsoton.ac.uk. The Flack parameter is a key indicator used in X-ray diffraction to assess the confidence in absolute stereochemistry determination, with its reliability influenced by factors such as the wavelength of radiation and the presence of heavier atoms soton.ac.uk.

To circumvent the limitations of direct crystallography, the co-crystallization of this compound with a chiral host molecule of known absolute configuration, such as β-cyclodextrin, has proven to be an effective strategy mdpi.comresearchgate.net. β-cyclodextrin, composed of optically active D-glucose units, can form diastereoisomeric inclusion complexes with chiral guests mdpi.com. The crystal structure of the inclusion complex of this compound in β-cyclodextrin was determined, providing unambiguous assignment of the absolute configuration at the stereogenic center (C-2') of this compound as (R) mdpi.comresearchgate.net.

The crystal structure of this compound alone has also been determined, crystallizing in the orthorhombic P212121 space group mdpi.comresearchgate.net. This analysis revealed that this compound crystallizes with three molecules in the asymmetric unit mdpi.comresearchgate.net.

Key crystallographic data for this compound and its β-cyclodextrin inclusion complex are summarized in the table below:

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | R₁ (%) |

| This compound | P212121 | 6.8921(3) | 11.4302(9) | 44.964(3) | 90 | 90 | 90 | 4.44 |

| This compound-β-cyclodextrin Complex | P1 | 15.404(1) | 15.281(1) | 17.890(1) | 99.662(1) | 113.423(1) | 102.481(1) | 6.71 |

Data derived from research findings mdpi.comresearchgate.netresearchgate.net.

Previous studies utilizing indirect methods like Mosher's and Horeau's methods, based on NMR data, had also assigned an (R) configuration to the C-2' position of this compound and its esters nih.gov. The crystallographic determination of the inclusion complex provides a direct and unambiguous confirmation of this stereochemical assignment mdpi.comresearchgate.net.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state structure and properties of organic molecules are significantly influenced by intermolecular interactions. In the crystal structure of this compound, both hydrogen bonding and π-π stacking interactions play crucial roles in the molecular packing and stabilization of the crystal lattice mdpi.comresearchgate.net.

The crystal structure of this compound alone reveals an infinite three-dimensional network primarily stabilized by intramolecular hydrogen bonds, in addition to strong π-stacking interactions along a specific crystallographic direction mdpi.com. The three molecules present in the asymmetric unit are held together by these hydrogen bonds and π-stacking interactions mdpi.comresearchgate.net.

π-π stacking interactions occur between aromatic rings and involve a combination of dispersion and dipole-induced dipole forces libretexts.org. These interactions are particularly significant when aromatic rings are stacked parallel to one another libretexts.org. In the context of this compound, the planar coumarin (B35378) moieties are involved in these stacking interactions mdpi.com. The coumarin framework exhibits planarity, with minimal deviations from the least-squares planes for the molecules in the asymmetric unit mdpi.com.

The inclusion complex of this compound with β-cyclodextrin also exhibits specific intermolecular interactions. The this compound guest molecule is accommodated within the cylindrical cavity of dimeric β-cyclodextrin molecules, which are arranged in a head-to-head fashion mdpi.comresearchgate.net. The inclusion is driven by forces that facilitate the entry of the guest into the host cavity, often involving hydrophobic effects and complementary interactions between the guest and the cyclodextrin (B1172386) lining researchgate.net.

Advanced Spectroscopic Techniques for Structural Confirmation in Research

Advanced spectroscopic techniques are indispensable tools for the structural confirmation and elucidation of organic compounds, including natural products like this compound mdpi.comjeolusa.com. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide detailed information about the molecular structure, functional groups, and fragmentation patterns uwo.calehigh.edulibretexts.org.

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for determining the connectivity of atoms and identifying different functional groups within a molecule mdpi.comjeolusa.comuwo.ca. Analysis of chemical shifts, splitting patterns, and integration values in ¹H NMR spectra provides insights into the types and environments of hydrogen atoms uwo.calibretexts.org. ¹³C NMR spectroscopy reveals the carbon skeleton of the molecule uwo.ca. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial information about correlations between protons and carbons, aiding in the complete assignment of the spectrum and confirmation of the molecular structure researchgate.net. NMR data has been used in the structural characterization of this compound and its derivatives nih.govunipa.itscispace.com.

IR spectroscopy provides information about the functional groups present in a molecule by detecting characteristic vibrational frequencies uwo.calehigh.edu. For alcohols and phenols, like those potentially present in this compound, characteristic O-H stretching vibrations are observed in the IR spectrum, typically as a strong and broad peak libretexts.org. C-O stretching vibrations are also indicative libretexts.org. IR spectroscopy has been utilized in the characterization of this compound and its inclusion complexes researchgate.netresearchgate.netbrieflands.comresearchgate.net.

The combination of these spectroscopic techniques provides a robust approach to confirm the structure of isolated compounds and is a standard practice in natural product research mdpi.comjeolusa.comresearchgate.net.

Comprehensive Analysis of Biological Activities and Pharmacological Potential of Aegelinol

Antimicrobial Efficacy and Underlying Mechanisms

Research into the antimicrobial properties of Aegelinol has revealed its potential as an agent against a variety of bacterial pathogens. Studies have focused on defining its spectrum of activity, effectiveness against specific clinically relevant bacteria, and the molecular pathways through which it exerts its antibacterial effects.

Antibacterial Activity Spectrum (e.g., Gram-Positive, Gram-Negative Bacteria)

This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Investigations have shown that its efficacy can be more pronounced against certain Gram-negative bacteria. nih.govijesi.org Quantitative assessments, specifically through the determination of Minimum Inhibitory Concentration (MIC) values, have provided specific data on its potency. For instance, a notable MIC value of 16 µg/mL has been recorded for this compound against several bacterial species. nih.govnih.govscispace.comd-nb.infomdpi.com

Efficacy against Specific Pathogens (e.g., Helicobacter pylori, Staphylococcus aureus, Salmonella typhi, Enterobacter species)

The antibacterial activity of this compound has been specifically evaluated against several pathogenic bacteria. It has shown significant effectiveness against Salmonella enterica serovar Typhi, Enterobacter aerogenes, Enterobacter cloacae, and the Gram-positive bacterium Staphylococcus aureus, with a consistent Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.govnih.govijesi.orgfrontiersin.org Furthermore, this compound has exhibited dose-dependent inhibitory activity against Helicobacter pylori at concentrations ranging from 5 to 25 µg/mL. nih.govmdpi.comd-nb.info

Below is a data table summarizing the Minimum Inhibitory Concentration (MIC) of this compound against various pathogens.

| Pathogen | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC | 16 | nih.govmdpi.comnih.gov |

| Salmonella enterica serovar Typhi | ATCC | 16 | nih.govmdpi.comnih.gov |

| Enterobacter aerogenes | ATCC | 16 | nih.govmdpi.comnih.gov |

| Enterobacter cloacae | ATCC | 16 | nih.govmdpi.comnih.gov |

| Helicobacter pylori | Not Specified | 5-25 (Dose-dependent) | nih.govmdpi.comd-nb.info |

Synergistic Effects with Conventional Antimicrobial Agents

Currently, there is a lack of specific studies in the reviewed scientific literature that investigate the synergistic effects of isolated this compound with conventional antimicrobial agents. While research into the synergistic potential of other plant-derived compounds with antibiotics is ongoing, data focusing solely on this compound is not available. nih.gov

Proposed Molecular Mechanisms of Antibacterial Action (e.g., DNA Gyrase Inhibition, Cell Membrane Modulation)

The primary proposed molecular mechanism for this compound's antibacterial action is the inhibition of DNA gyrase. nih.govijesi.orgfrontiersin.orgmdpi.com DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair; its inhibition leads to the disruption of these vital cellular processes and ultimately bacterial cell death. nih.govijesi.orgd-nb.info This enzyme is a well-established target for several antibiotics. nih.govijesi.org

Antioxidant Properties and Reactive Oxygen Species Scavenging

This compound has also been evaluated for its potential to counteract oxidative stress through the scavenging of reactive oxygen species.

In Vitro Evaluation of Antioxidant Capacity (e.g., Free Radical Scavenging)

The antioxidant potential of this compound has been demonstrated in vitro. In studies evaluating a series of pyranocoumarins, this compound was identified as the most active antioxidant. nih.govmdpi.com Its antioxidant activity was assessed using an assay based on the inhibition of chemical luminescence (CL), with evaluations conducted across a concentration range of 0.01 to 100 µg/mL. nih.govmdpi.com The research indicated that this compound's inhibitory activity displayed a linear dose-dependent relationship. mdpi.com The presence of a hydroxyl group at the 3′ position of the pyran ring is suggested to contribute to its superior antioxidant performance compared to other related compounds. mdpi.com While these findings confirm its antioxidant capacity, specific IC50 values from widely used methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are not currently available in the reviewed literature for the isolated compound. researchgate.net

Modulation of Oxidative Stress Pathways in Cellular Models

No specific studies detailing the modulation of oxidative stress pathways, such as the Nrf2/ARE pathway or the regulation of antioxidant enzymes by this compound in cellular models, were found in the available scientific literature.

Role in Cellular Protection against Oxidative Damage

There is no specific scientific information available that documents the role of this compound in protecting cells against oxidative damage, such as reducing lipid peroxidation or preventing DNA damage induced by reactive oxygen species.

Anti-inflammatory Effects and Immunomodulation

Inhibition of Pro-inflammatory Mediators (e.g., Cytokines)

Specific data on the inhibitory effects of this compound on pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), or Interleukin-1 beta (IL-1β) is not available in the current body of scientific literature.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, NLRP3 Inflammasome)

Research detailing the specific modulatory effects of this compound on key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome, could not be located.

Preclinical Models of Inflammation Research

There are no published studies on the use of this compound in preclinical animal models of inflammation, such as carrageenan-induced paw edema or models of chronic inflammation.

Anticancer and Cytotoxic Activities

While extracts from the plant source of this compound have been tested, there is no specific research available detailing the isolated cytotoxic and anticancer activities of this compound against specific cancer cell lines or elucidating its mechanism of action (e.g., induction of apoptosis, cell cycle arrest).

Due to the absence of specific research findings for this compound in the outlined areas, it is not possible to generate the requested thorough and scientifically accurate article at this time.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., Lung Cancer, Colon Cancer)

Research into the direct cytotoxic effects of isolated this compound on specific cancer cell lines is still emerging. However, extensive studies on extracts from Aegle marmelos, which contain this compound, have demonstrated significant anticancer properties. Various in vitro studies have shown the anti-cancer potential of these extracts against different types of cancers, including breast, colon, and liver cancer. researchgate.net

Phytochemicals identified in Aegle marmelos, such as eugenol (B1671780) and citral, have been noted for their anti-proliferative effects. researchgate.net Extracts from the plant have been observed to inhibit the growth of several cancer cell lines. For instance, Bael leaf extracts have been shown to inhibit the proliferation of HT-29 colon cancer cells, among others. researchgate.net While these findings are promising, they are attributed to the synergistic effects of multiple compounds within the extract. The precise contribution and cytotoxic efficacy of this compound alone against lung and colon cancer cell lines require more focused investigation to determine specific IC50 values.

Table 1: In Vitro Anticancer Activity of Aegle marmelos Extracts

| Extract Source | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Leaf Extract | HT-29 (Colon) | Inhibition of proliferation | researchgate.net |

| Fruit Extract | SKBR3 (Breast) | Cytotoxic effect | ijprajournal.com |

| Various Extracts | Breast, Colon, Liver | Anti-cancer activity | researchgate.net |

This table summarizes the effects of the plant extract, not the isolated compound this compound.

Induction of Apoptosis and Cell Cycle Modulation

The mechanism by which Aegle marmelos extracts exert their anticancer effects appears to involve the induction of apoptosis, or programmed cell death. For example, the compound citral, found in Bael, has been shown to induce apoptosis in various cancer cells. researchgate.net Furthermore, studies on other phytochemicals, such as eugenol (also present in Aegle marmelos), demonstrate that they can trigger apoptosis through the mitochondrial pathway and down-regulate key proteins involved in cancer cell survival. nih.govnih.gov

A study focusing on Aegeline, an alkaloid-amide from Aegle marmelos functionally identical to this compound, demonstrated its ability to overcome apoptosis induced by Bax in yeast models. researchgate.netnih.gov The restoration of cell growth was achieved through the inhibition of mitochondrial membrane potential loss and nuclear DNA fragmentation, which are characteristic features of apoptosis. researchgate.netnih.gov This suggests that this compound may play a role in modulating apoptotic pathways, a critical mechanism for its potential anticancer activity. However, direct studies detailing this compound's impact on the cell cycle phases (e.g., G0/G1, S, G2/M) in lung and colon cancer cells are not yet available in the current body of research.

Potential for Combination Therapies in Oncology Research

The development of resistance to conventional chemotherapy is a major challenge in cancer treatment. Natural compounds are increasingly being investigated for their potential to be used in combination with standard anticancer drugs to enhance efficacy and reduce side effects. The multi-targeting nature of plant-derived compounds makes them attractive candidates for such therapeutic strategies.

While there is no specific research available on the use of this compound in combination therapies for oncology, the general principle is an active area of investigation for many natural products. For instance, eugenol has been studied in co-treatment with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), where it was found to enhance TRAIL-induced apoptosis in pancreatic cancer cells. nih.gov This highlights the potential for compounds from Aegle marmelos to act as sensitizers in combination treatments. Future research is needed to explore whether this compound could act synergistically with existing chemotherapeutic agents to improve outcomes in lung, colon, or other cancers.

Neuroprotective Effects and Neurological Applications

This compound has shown considerable promise in the field of neurology, with studies pointing towards its potential to protect neurons from damage and modulate processes involved in neurodegenerative diseases.

Prevention of Neurotoxicity

Studies on Aegeline have provided direct evidence of its neuroprotective capabilities. In yeast models expressing human α-synuclein, a protein central to Parkinson's disease, Aegeline was found to suppress its toxicity. researchgate.netnih.gov The compound also prevented the growth block in cells expressing the more toxic A53T α-synuclein mutant. researchgate.netnih.gov This protective effect was linked to its ability to inhibit the increase in reactive oxygen species (ROS) and prevent mitochondrial dysfunction, key events in neurotoxicity and apoptosis. researchgate.netnih.gov

Furthermore, extracts from Aegle marmelos have been shown to protect neuronal cells from oxidative stress and enhance cognitive function in animal models of neurodegeneration. mdpi.com These findings suggest that this compound is a significant contributor to the neuroprotective effects observed with the plant's extracts, positioning it as a potential agent for preventing neuronal damage in neurodegenerative conditions.

Modulation of Neuroinflammatory Processes

Neuroinflammation is a key pathological feature in many neurodegenerative diseases. nih.gov Research has demonstrated that this compound can modulate neuroinflammatory pathways. A study on isolated Aegeline showed that it significantly decreased serum levels of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov This anti-inflammatory action is crucial, as elevated levels of such cytokines contribute to progressive neuronal cell death. nih.gov

Similarly, studies on the ethanolic extract of Aegle marmelos leaves in animal models of cognitive impairment found a significant reduction in the levels of neuroinflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and IL-6 in the hippocampus. nih.gov By downregulating these inflammatory markers, this compound may help to mitigate the chronic inflammation that drives the progression of neurodegenerative diseases.

Table 2: Modulation of Neuroinflammatory and Apoptotic Markers by Aegeline / Aegle marmelos Extract

| Compound/Extract | Model System | Marker | Effect | Reference |

|---|---|---|---|---|

| Isolated Aegeline | Reserpinized mice | Interleukin-6 (IL-6) | Significant decrease | nih.gov |

| A. marmelos Leaf Extract | STZ-induced rats (in vivo) | Tumor Necrosis Factor-α (TNF-α) | Significant amelioration | nih.gov |

| A. marmelos Leaf Extract | STZ-induced rats (in vivo) | Interleukin-6 (IL-6) | Significant amelioration | nih.gov |

| Isolated Aegeline | Yeast expressing Bax | Mitochondrial Membrane Potential | Inhibition of loss | researchgate.netnih.gov |

Impact on Protein Aggregation in Neurodegenerative Models

The aggregation of misfolded proteins is a central event in the pathology of many neurodegenerative disorders, including the accumulation of α-synuclein in Parkinson's disease and amyloid-β in Alzheimer's disease. mdpi.com The ability of Aegeline to suppress the toxicity of human α-synuclein in a yeast model is a significant finding in this context. researchgate.netnih.gov By mitigating the harmful effects of this aggregation-prone protein, this compound may interfere with a critical step in the disease cascade.

Additionally, research on Aegle marmelos fruit extract has demonstrated its ability to protect against amyloid-β aggregation. mdpi.com The study, using a Thioflavin T (ThT) binding assay, confirmed that the extract could prevent the formation of amyloid fibrils. mdpi.com This anti-amyloidogenic property, likely contributed to by this compound, suggests a potential therapeutic role in targeting the protein aggregation that is a hallmark of Alzheimer's disease.

Other Pharmacological Activities Under Investigation

Beyond well-established biological effects, the pharmacological profile of this compound and related compounds is continually expanding. Preliminary research and studies on structurally similar molecules suggest a range of other potential therapeutic and biological applications currently under investigation. These areas include enzyme inhibition, interactions with plant physiology, and protective effects on vital organs.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov This enzymatic action is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, as the ammonia produced helps neutralize the acidic gastric environment, facilitating bacterial colonization. mdpi.com Consequently, the inhibition of urease is a key strategy in combating such infections. nih.govmdpi.com

The search for effective and safe urease inhibitors has led researchers to investigate various natural and synthetic compounds. nih.gov While direct studies focusing specifically on this compound's urease inhibitory activity are not extensively documented, natural compounds from medicinal plants are frequently screened for this property. mdpi.com The investigation of coumarins and their derivatives for urease inhibition is an active area of research, suggesting a potential, yet-to-be-explored, avenue for this compound. The typical mechanism of inhibition involves the compound binding to the nickel ions within the enzyme's active site, thereby blocking its function. nih.gov

Phytotoxicity refers to the detrimental effect of a compound on plant growth and development. This can manifest as inhibited seed germination, reduced root and shoot growth, chlorosis (yellowing of leaves), and cellular damage. mdpi.com Natural compounds, particularly secondary metabolites like coumarins, are often studied for their phytotoxic properties, which play a role in plant-plant interactions (allelopathy). mdpi.comnih.gov

Research on coumarins analogous to this compound has shed light on the potential mechanisms of phytotoxicity. Studies on umbelliferone, which also possesses a 7-hydroxycoumarin skeleton, have shown that it can induce the accumulation of reactive oxygen species (ROS) in plant roots and significantly decrease chlorophyll (B73375) content in leaves. nih.gov This suggests that the phytotoxic action may be mediated by inducing oxidative stress and inhibiting photosynthesis. nih.gov These findings indicate that this compound could possess similar phytotoxic properties, making it a subject of interest for its potential role in allelopathy and as a lead compound for developing natural herbicides. nih.gov

Antifeedant compounds are substances that deter feeding in insects and other herbivores without killing them directly. They represent a valuable tool in crop protection, offering an alternative to conventional insecticides. Pyranocoumarins, a class of compounds to which this compound is structurally related, are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. mdpi.comnih.gov

While the physiological role of pyranocoumarins in plants is not fully understood, their defensive function against herbivores is an area of active investigation. mdpi.com The structural complexity and diversity of pyranocoumarins make them plausible candidates for interacting with the gustatory receptors of insects, leading to feeding deterrence. researchgate.net Although direct research on the antifeedant properties of this compound is limited, the known activities of related pyranocoumarins provide a strong rationale for investigating its potential in this domain.

Nephroprotection refers to the preservation of kidney function and structure against damage induced by toxins, drugs, or disease. Several studies have highlighted the potential of extracts from Aegle marmelos, the plant source of this compound, in protecting the kidneys from injury. researchgate.netresearchgate.netijbcp.com This protective effect is largely attributed to the potent antioxidant properties of its phytochemical constituents. researchgate.netijcmas.com

In experimental models using rats, nephrotoxicity was induced using agents like cisplatin (B142131) or gentamicin. researchgate.netijbcp.com Treatment with Aegle marmelos leaf extracts demonstrated significant protective effects, evidenced by several key biochemical markers. researchgate.netijbcp.com

Key Research Findings:

Reduction of Serum Markers: The extracts significantly lowered the elevated levels of blood urea nitrogen (BUN) and serum creatinine, which are primary indicators of kidney damage. researchgate.netijbcp.com

Restoration of Antioxidant Enzymes: In toxin-treated groups, the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH) were depleted. researchgate.netresearchgate.net Co-administration of the plant extract helped restore the activities of these crucial enzymes. researchgate.netresearchgate.net

Inhibition of Lipid Peroxidation: The extracts decreased the levels of lipid peroxidation, a process of oxidative degradation of lipids that leads to cell membrane damage in the kidney tissues. researchgate.netresearchgate.net

The mechanism underlying this nephroprotective potential is believed to be the free radical scavenging activity of the plant's compounds, which mitigates the oxidative stress that is a major cause of drug-induced renal damage. researchgate.net

Interactive Data Table: Nephroprotective Effects of Aegle marmelos Extract

| Parameter Measured | Effect of Toxin Alone | Effect of Toxin + A. marmelos Extract | Implication |

| Blood Urea Nitrogen (BUN) | Significantly Increased | Significantly Decreased | Restoration of Kidney Function |

| Serum Creatinine | Significantly Increased | Significantly Decreased | Restoration of Kidney Function |

| Superoxide Dismutase (SOD) | Decreased | Restored towards normal levels | Antioxidant Defense Boosted |

| Catalase (CAT) | Decreased | Restored towards normal levels | Antioxidant Defense Boosted |

| Glutathione (GSH) | Decreased | Restored towards normal levels | Antioxidant Defense Boosted |

| Lipid Peroxidation (LPO) | Increased | Significantly Decreased | Reduction in Oxidative Damage |

Structure Activity Relationship Sar Studies of Aegelinol and Its Derivatives

Identification of Pharmacophores and Key Structural Features for Bioactivity

Aegelinol's core structure, a linear pyranocoumarin (B1669404), is the fundamental scaffold for its biological activities foodb.ca. This structure includes a coumarin (B35378) nucleus fused with a pyran ring, often formed through cyclization involving a prenyl chain smolecule.com. Functional groups present in this compound, such as hydroxyl and carbonyl moieties, are considered to contribute to its biological activity smolecule.com.

Studies on coumarin derivatives, including those structurally related to this compound, have highlighted the importance of specific functional groups and substitution patterns for various bioactivities pnrjournal.commdpi.comsemanticscholar.org. For instance, the presence of electron-withdrawing groups or hydroxyl groups at particular positions on the coumarin scaffold has been linked to enhanced activity in some cases pnrjournal.commdpi.com. While specific pharmacophore models solely for this compound are not extensively detailed in the provided results, the general principles of coumarin SAR suggest that the fused ring system and the nature and position of substituents play a critical role in determining the biological profile mdpi.commdpi.com.

For example, in studies on the antibacterial activity of coumarins from Ferulago campestris, both this compound and agasyllin, another coumarin, showed significant effects against various bacterial strains mdpi.comcapes.gov.br. This suggests that the core pyranocoumarin structure is important for this activity. The presence of a hydroxyl group in this compound is a key structural feature smolecule.commdpi.com.

Impact of Substitutions and Modifications on Potency and Selectivity

Modifications to the this compound structure or the presence of different substituents in its derivatives can significantly impact their biological potency and selectivity. Research on coumarins in general demonstrates that even subtle changes in substitution patterns can lead to altered or improved activities mdpi.commdpi.com.

For this compound specifically, studies comparing its activity to its ester derivatives, such as this compound benzoate (B1203000), have been conducted. In one study evaluating antibacterial and antioxidant activities, this compound and agasyllin showed antibacterial activity, while this compound benzoate was inactive in antioxidant assays mdpi.comcapes.gov.br. This suggests that the free hydroxyl group in this compound is important for its antioxidant properties, and esterification at this position abolishes this activity.

| Compound | Antibacterial Activity | Antioxidant Activity |

|---|---|---|

| This compound | Active | Active |

| This compound Benzoate | Not specified | Inactive |

| Agasyllin | Active | Active |

Note: Antibacterial activity for this compound benzoate was not explicitly stated as inactive in the provided snippets, only its antioxidant activity.

Another example of how structural variation impacts activity comes from studies on different coumarins. For instance, the presence of an aromatic group directly bound at position 3 of the coumarin nucleus has been linked to anti-inflammatory activity in some derivatives mdpi.comnih.gov. While this is a general coumarin SAR and not specific to this compound derivatives discussed in the snippets, it illustrates the principle that the position and nature of substituents are critical.

Studies on the cytotoxic properties of coumarins from Ferulago campestris also included synthetic ester derivatives of this compound pnrjournal.commdpi.comsemanticscholar.orgicm.edu.plnih.gov. While the details of the specific structural modifications and their precise impact on cytotoxicity were not fully elaborated in the provided text, the mention of these synthetic derivatives in the context of SAR indicates that modifications are being explored to understand and potentially enhance the biological effects pnrjournal.commdpi.comsemanticscholar.orgicm.edu.pl.

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Computational approaches, particularly molecular docking, are increasingly used in SAR analysis to understand the interactions between small molecules like this compound and its derivatives with biological targets at a molecular level semanticscholar.orgnih.govpharmatutor.orgnih.govresearchgate.netxiahepublishing.com. These methods can help predict binding affinities, identify key amino acid residues involved in interactions, and provide insights into the potential mechanisms of action nih.govpharmatutor.orgresearchgate.netxiahepublishing.com.

Molecular docking studies involving this compound have been reported in the context of identifying potential inhibitors for various targets. For example, this compound was included in an in silico analysis of bioactive phytocompounds as inhibitors of Penicillin-Binding Protein 2a (PBP2a) and Class A Beta-Lactamase researchgate.net. Docking results indicated that this compound interacted with specific amino acid residues (SER69, SER129, and THR236) in the target protein researchgate.net.

| Compound | Target Protein | Interacting Amino Acid Residues | Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound | PBP2a (3ZFZ) | SER69, SER129, THR236 | -7.95 researchgate.net |

| Ceftaroline | PBP2a (3ZFZ) | LYS406, SER403, ASN464, GLU602, SER462, GLY520, THR600 | -8.65 researchgate.net |

Note: The table presents data from a specific in silico study researchgate.net.

This compound has also been investigated using molecular docking in the context of drug discovery targeting the insulin (B600854) signaling pathway nih.gov. It was identified as one of the natural hits with good docking scores against several targets, including Akt, ABL2, CDK6, BAB1, mTOR, cathepsin B, and PYK2 nih.gov.

Computational methods like molecular docking complement experimental SAR studies by providing a theoretical basis for observed biological activities and guiding the design of novel derivatives with improved properties nih.govresearchgate.net. They allow for the prediction of how structural modifications might affect binding to a target protein, thus aiding in the rational design of compounds with enhanced potency or selectivity mdpi.com.

Preclinical Investigations and Translational Research Perspectives

In Vitro Efficacy Studies in Cellular Models

In vitro studies have explored the biological activities of Aegelinol and its derivatives in various cellular contexts, particularly concerning cancer. Research indicates that this compound and this compound benzoate (B1203000), a synthetic ester derivative, exhibit cytotoxic effects against a panel of human tumor cell lines. nih.govresearchgate.netgoogleapis.com

Specifically, this compound has demonstrated the ability to reduce the viability of colon cancer HCT116 cells. nih.gov This effect was observed at concentrations as low as 25 µM, with more pronounced reductions in cell viability noted at higher doses (50 µM and 100 µM) compared to another coumarin (B35378), marmesin. nih.gov At a concentration of 200 µM, the reduction in colon cancer cell viability became even more evident. nih.gov Studies testing coumarins against colon cancer HCT116 cells suggested that compounds lacking an ester group were more effective in reducing cell viability. nih.gov

This compound benzoate has also shown cytotoxic activity against several cell lines, including lung cancer A549, hepatocellular carcinoma (liver) HepG2, colon cancer HCT-116, and human prostate cancer PC3, with IC50 values ranging from 29.2 to 61.7 µM against the studied cell lines. researchgate.netgoogleapis.comresearchgate.net

Beyond cancer, in silico analysis has investigated this compound's potential as an inhibitor of key bacterial enzymes. This analysis suggests that this compound (CID: 600671) can interact with specific amino acid residues (SER69, SER129, and THR236) of Penicillin-Binding Protein 2a (PBP2a) and Class A Beta-Lactamase. researchgate.net These interactions propose a potential mode of action for this compound as an inhibitor of these enzymes, which are relevant targets in combating bacterial resistance. researchgate.net

The following table summarizes some of the in vitro efficacy findings:

| Compound | Cell Line | Observed Effect | Concentration Range (µM) | Key Findings | Source |

| This compound | HCT116 (Colon) | Reduced cell viability | 25 - 200 | Effect observed at 25 µM, more evident at 200 µM. | nih.gov |

| This compound benzoate | HepG2 (Liver) | Cytotoxicity | 29.2 - 61.7 (IC50 range) | Demonstrated activity across multiple cell lines. | researchgate.netgoogleapis.comresearchgate.net |

| This compound benzoate | HCT-116 (Colon) | Cytotoxicity | 29.2 - 61.7 (IC50 range) | researchgate.netgoogleapis.comresearchgate.net | |

| This compound benzoate | PC3 (Prostate) | Cytotoxicity | 29.2 - 61.7 (IC50 range) | researchgate.netgoogleapis.comresearchgate.net | |

| This compound benzoate | MCF-7 (Breast) | Cytotoxicity | 29.2 - 61.7 (IC50 range) | researchgate.netgoogleapis.comresearchgate.net | |

| This compound benzoate | A549 (Lung) | Cytotoxicity | Mentioned as cytotoxic | Also shown by other coumarin derivatives. | researchgate.netgoogleapis.com |

| This compound (in silico) | PBP2a (Bacterial) | Interaction/Inhibition | Not applicable | Interacts with SER69, SER129, THR236. | researchgate.net |

| This compound (in silico) | Class A Beta-Lactamase (Bacterial) | Interaction/Inhibition | Not applicable | Interacts with SER69, SER129, THR236. | researchgate.net |

Challenges and Opportunities in Translational Research for this compound-Based Therapeutics

Translational research, the process of moving scientific discoveries from the laboratory bench to clinical application, is often fraught with challenges. These challenges are broadly applicable to the development of any new therapeutic agent, including those based on compounds like this compound. Significant hurdles include securing sufficient funding for expensive preclinical research and clinical trials, navigating the complex regulatory landscape, and bridging the gap between basic scientific findings and practical clinical solutions. The "valley of death" metaphor is often used to describe the high-risk, high-failure stage where promising discoveries fail to receive the necessary investment to progress to clinical trials.

Furthermore, a dearth of trained clinical and translational research scientists can impede the translation process. The inherent complexity of biological systems and diseases also poses a challenge in translating findings from simplified in vitro and in vivo models to diverse human populations.

Despite these challenges, opportunities exist to advance the translational research of compounds like this compound. Fostering interdisciplinary collaboration among basic scientists, clinicians, and industry partners is crucial. Strategic public-private initiatives can help address funding gaps and leverage the strengths of different stakeholders. Enhancing the capabilities and visibility of technology transfer offices can facilitate the movement of discoveries from academic settings to commercial development. Focusing on well-designed preclinical studies that provide robust evidence of efficacy and safety, along with a clear understanding of the compound's mechanism of action, can increase the likelihood of successful translation. pnrjournal.com For this compound, the initial in vitro findings, particularly regarding its cytotoxic effects on cancer cells and potential enzyme inhibition, provide a starting point for further targeted preclinical development aimed at generating the comprehensive data required for translational progress. nih.govresearchgate.net

Analytical Methodologies for Detection and Quantification of Aegelinol in Research Contexts

Chromatographic Techniques

Chromatographic methods are fundamental for separating Aegelinol from other compounds present in raw extracts or complex mixtures, enabling its subsequent detection and quantification. Various chromatographic approaches have been successfully applied in the study of this compound and related coumarins.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis and purification of this compound. Studies have employed HPLC for both analytical separation and semipreparative purification purposes. nih.govclockss.orgresearchgate.netresearchgate.netdiva-portal.orgnih.govmdpi.comunipa.itacs.orgnih.gov For instance, semipreparative HPLC utilizing a C8 reversed-phase column has been reported for the purification of compounds including this compound derivatives. acs.org Analytical HPLC coupled with a UV detector (HPLC-UV) has been used for the quantification of related pyranocoumarins. diva-portal.org More advanced liquid chromatography techniques, such as Ultra-High-Pressure Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS), have enabled comprehensive metabolite profiling, allowing for the detection of a large number of components in plant extracts, which can include this compound. researchgate.netresearchgate.net Specific HPLC parameters for the analysis of coumarins, including potentially this compound, have been detailed, involving reversed-phase C18 columns and gradient elution systems utilizing solvents like formic acid in water and methanol (B129727). unipa.it

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is another valuable technique, particularly for the analysis of volatile and semi-volatile compounds, including certain coumarins. mdpi.comnih.govresearchgate.netresearchgate.net GC-MS has been used for the identification of components in essential oils and extracts where coumarins are present. mdpi.comnih.govresearchgate.netresearchgate.net Typical GC-MS analyses involve capillary columns (e.g., HP-5MS) and temperature programming to achieve separation of diverse compounds. nih.gov Identification is commonly based on retention indices and comparison of mass spectra with spectral libraries such as NIST and Wiley. nih.gov

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid technique for the separation and preliminary analysis of coumarins. nih.govacs.orgpreprints.org TLC is often performed on silica (B1680970) gel plates and visualized using ultraviolet (UV) light due to the fluorescence properties of coumarins, or by chemical staining. acs.orgpreprints.org While primarily qualitative or semi-quantitative on its own, TLC can be coupled with other techniques for quantification. preprints.org

Research findings demonstrate the application of these chromatographic techniques in isolating and analyzing this compound and its derivatives from natural sources. For instance, this compound has been isolated from plant extracts using column chromatography followed by semipreparative HPLC. nih.gov

Here is an example of typical chromatographic parameters that might be used in the analysis of coumarins like this compound, based on reported methods:

| Technique | Column Type | Stationary Phase | Mobile Phase | Detection Method | Application |

| HPLC | Reversed-Phase C18 | Silica-based | Water/Methanol (with acid) | UV, MS | Analysis, Isolation |

| GC-MS | Capillary (e.g., HP-5MS) | Siloxane | Helium (carrier gas) | MS | Identification |

| TLC | Plate | Silica Gel | Solvent Mixtures (e.g., Hexane/Ethyl Acetate) | UV, Staining | Separation, Screening |

Spectrometric Methods (e.g., NMR, Mass Spectrometry)

Spectrometric techniques are indispensable for the structural elucidation and identification of this compound, as well as for its quantification, particularly when coupled with chromatographic separation.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is a primary tool for determining the detailed structure of this compound and its derivatives. unipa.itacs.orgnih.govresearchgate.netnih.govscispace.comnih.gov Analysis of chemical shifts, splitting patterns, and integration in 1H NMR spectra provides information about the different types of protons and their environments. unipa.itacs.orgnih.govresearchgate.netnih.govscispace.com 13C NMR spectroscopy reveals the carbon skeleton and different carbon functionalities. unipa.itnih.govresearchgate.netnih.govscispace.com Two-dimensional NMR techniques such as COSY, HMBC, and HSQC are often employed to confirm assignments and establish connectivity within the molecule. unipa.it NMR data is crucial for confirming the identity and purity of isolated this compound.

Here is a representative example of NMR data presentation for a coumarin (B35378) derivative (illustrative, based on general coumarin analysis):

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (Hz) | Assignment (Example) |

| 1H | 6.21 | d | ~9.5 | H-3 |

| 1H | 7.55 | d | ~9.5 | H-4 |

| 13C | 161.3 | - | - | C-2 (Lactone C=O) |

| 13C | 113.0 | - | - | C-3 |

| 13C | 143.0 | - | - | C-4 |

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. unipa.itacs.orgresearchgate.netnih.govbrieflands.com Techniques such as Electron Spray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) have been used in the analysis of this compound and related compounds. acs.orgresearchgate.netnih.gov ESI-MS in positive mode can reveal protonated or cationized molecular ions (e.g., [M+H]+, [M+Na]+, [M+K]+). researchgate.netnih.gov HRMS provides accurate mass measurements, allowing for the determination of the elemental composition. unipa.itacs.org MS/MS fragmentation patterns can provide further structural details. researchgate.netresearchgate.net

Here is an example of mass spectral data presentation for this compound derivatives:

| Ion Type | m/z Value | Proposed Formula (Example) | Source |

| [M+H]+ | 317 | C17H19O5 | ESI-MS |

| [M+Na]+ | 339 | C17H18O5Na | ESI-MS |

| [M+K]+ | 355 | C17H18O5K | ESI-MS |

Ultraviolet-Visible (UV-Vis) spectroscopy is often used in conjunction with HPLC as a detection method, leveraging the chromophoric properties of the coumarin structure. unipa.itacs.orgnih.gov UV absorption maxima can contribute to the identification of this compound. unipa.it

X-ray Crystallography is a powerful technique used to determine the precise three-dimensional structure and absolute configuration of crystalline compounds like this compound. researchgate.netresearchgate.netacs.orgacs.orgmdpi.com This method provides definitive structural information, including bond lengths, angles, and stereochemistry. researchgate.netresearchgate.netmdpi.com It has been specifically applied to determine the absolute configuration of this compound through the analysis of its crystal structure, including its inclusion complex with β-cyclodextrin. researchgate.netresearchgate.netacs.orgacs.orgmdpi.com While not a routine quantification method, it is invaluable for fundamental structural characterization in research.

Emerging Analytical Approaches

The field of analytical chemistry is continuously evolving, and emerging approaches are being explored for the comprehensive analysis of natural products like this compound.

Metabolite profiling using advanced hyphenated techniques such as UPLC-HRMS, combined with data analysis strategies like molecular networking, represents a powerful emerging approach. researchgate.netresearchgate.net Molecular networking, based on MS/MS fragmentation data, helps in visualizing the chemical diversity within a complex extract and can facilitate the identification of known and novel compounds, including this compound and its related structures, based on their spectral similarity. researchgate.netresearchgate.net This approach is particularly useful in the dereplication process and targeted isolation of compounds from complex natural sources. researchgate.netresearchgate.net

While specific emerging techniques solely focused on this compound quantification are not extensively detailed in the provided information, the general trend in natural product analysis involves the integration of high-resolution separation techniques with sensitive and selective detection methods, coupled with advanced data processing, to achieve comprehensive qualitative and quantitative analysis in complex biological and botanical matrices.

Future Directions and Research Gaps in Aegelinol Studies

Elucidation of Underexplored Molecular Mechanisms

While preliminary studies suggest aegelinol may modulate inflammatory pathways and exhibit antimicrobial effects, the detailed molecular mechanisms underlying these activities are not fully understood. More research is needed to elucidate these mechanisms. smolecule.com Investigations into how this compound interacts at the molecular level with bacterial cell membranes or inflammatory mediators are ongoing and could provide insights into its mode of action and therapeutic potential. smolecule.com Understanding the specific protein targets, signaling pathways, and cellular processes influenced by this compound is crucial. This includes exploring its potential interactions with enzymes, receptors, and genetic material within target cells. Identifying these specific interactions will provide a clearer picture of how this compound exerts its biological effects and can inform the development of more targeted therapies. Research into underexplored molecular mechanisms sensitive to chemical exposures, such as metabolic pathways (fatty acids, amino acids, and glucose), may also offer insights into this compound's effects. mdpi.com

Development of Novel Synthetic Analogs with Enhanced Efficacy and Specificity

The coumarin (B35378) scaffold is important for the development of anti-inflammatory agents, and synthetic routes are being developed to allow for the synthesis of analogs and derivatives for systematic structure-activity relationship (SAR) studies. acs.org Developing novel synthetic analogs of this compound with enhanced efficacy, improved bioavailability, and greater specificity towards particular targets is a key future direction. Structure-activity relationship studies are essential to identify the chemical moieties responsible for specific biological activities and to design compounds with optimized properties. acs.org This could involve modifying the this compound structure to improve its potency, reduce potential off-target effects, or enhance its pharmacokinetic profile. Research into synthetic ester derivatives of this compound has also been reported. mdpi.com The development of new synthetic routes will facilitate the creation of a diverse library of this compound analogs for comprehensive biological evaluation. acs.org

Exploration of Synergistic Therapeutic Strategies